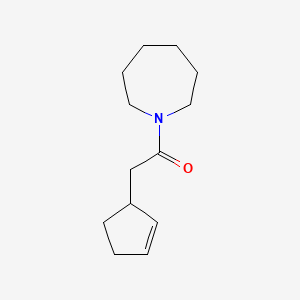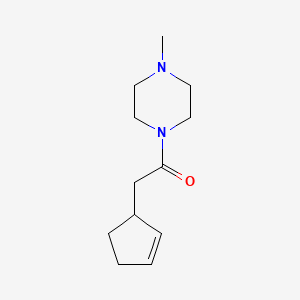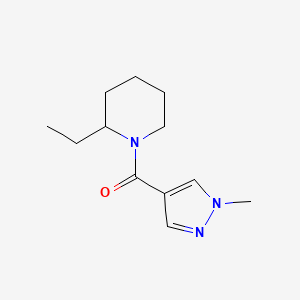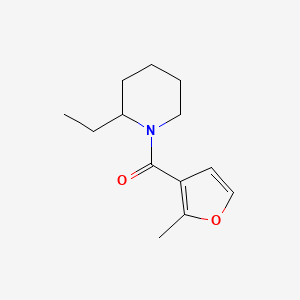
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential uses in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies. In
作用機序
The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a crucial role in neurotransmission and cell survival. This compound has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of several proteins involved in cell survival and to decrease the expression of proteins involved in cell death. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In animal studies, this compound has been shown to improve motor function and cognitive performance in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is its potential use in treating drug addiction and depression. This compound has been shown to modulate the activity of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Another area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
合成法
The synthesis of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-ethylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final product, this compound.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been investigated for its potential use in treating drug addiction and depression.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-11-6-4-5-8-14(11)13(15)12-7-9-16-10(12)2/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXABQPHZHMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
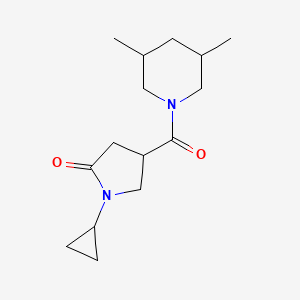
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
